molecular formula C36H58O10 B14794844 1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose

1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose

Cat. No.: B14794844
M. Wt: 650.8 g/mol
InChI Key: LARPFJIXBULVPK-UWOHTYNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pedunculoside can be synthesized through a series of chemical reactions involving the extraction of triterpene saponins from Ilex species. The process typically involves the following steps:

Industrial Production Methods

Industrial production of pedunculoside involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized extraction methods ensures high yield and purity of the compound. Additionally, the development of inclusion complexes, such as the beta-cyclodextrin polymer inclusion complex, has improved the stability and bioavailability of pedunculoside .

Chemical Reactions Analysis

Types of Reactions

Pedunculoside undergoes various chemical reactions, including:

    Oxidation: Pedunculoside can be oxidized to form rotundic acid, a major metabolite.

    Reduction: Reduction reactions can modify the functional groups of pedunculoside, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the pedunculoside molecule, enhancing its therapeutic properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of pedunculoside include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from the chemical reactions of pedunculoside include rotundic acid and various derivatives with modified functional groups .

Properties

Molecular Formula

C36H58O10

Molecular Weight

650.8 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aS,6bR,9R,12aR)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31-,32-,33+,34+,35+,36-/m0/s1

InChI Key

LARPFJIXBULVPK-UWOHTYNKSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@@]5(C)CO)O)C)C)C2[C@]1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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